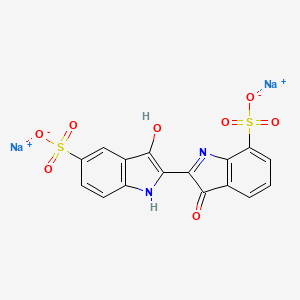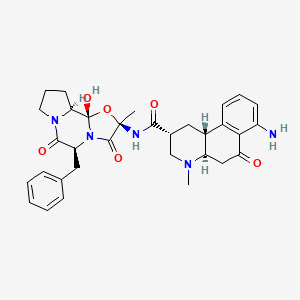![molecular formula C25H28N2O4 B13844329 1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl Carvedilol is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure . Carvedilol is known for its ability to reduce peripheral vascular resistance through vasodilation and prevent tachycardia . N2-Methyl Carvedilol retains these properties while potentially offering improved pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Carvedilol involves several steps, starting with the preparation of the core structure of Carvedilol. The general procedure includes the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate compound . This intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to produce Carvedilol . The methylation of the nitrogen atom in the Carvedilol molecule can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of N2-Methyl Carvedilol follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent selection and temperature control, is crucial to maximize yield and purity. Techniques like crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N2-Methyl Carvedilol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the aromatic ring or other functional groups.
Substitution: N2-Methyl Carvedilol can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-Methyl Carvedilol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N2-Methyl Carvedilol exerts its effects by blocking beta-adrenergic receptors, which inhibits the action of catecholamines like adrenaline and noradrenaline . This leads to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing peripheral vascular resistance . The compound’s dual action on both beta and alpha-1 receptors makes it effective in managing cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, non-selective beta-adrenergic antagonist with similar therapeutic uses.
Nebivolol: A selective beta-1 adrenergic antagonist with vasodilatory properties mediated through nitric oxide release.
Labetalol: A non-selective beta-adrenergic antagonist with alpha-1 blocking activity, used for hypertension.
Uniqueness
N2-Methyl Carvedilol is unique due to its methylation, which may enhance its pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to Carvedilol . This modification can potentially lead to improved therapeutic outcomes and reduced dosing frequency.
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-9-20-19-8-3-4-10-21(19)26-25(20)24/h3-13,18,26,28H,14-17H2,1-2H3 |
InChI Key |
VNVUGFAHRCLSAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2NC4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


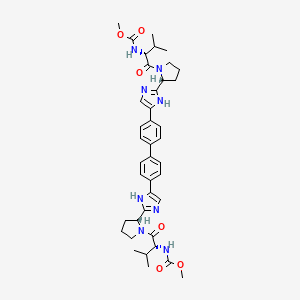


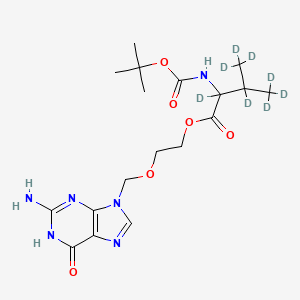
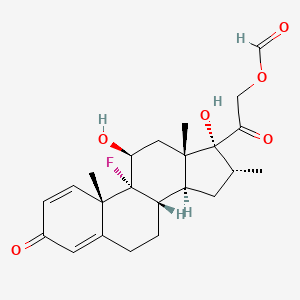
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
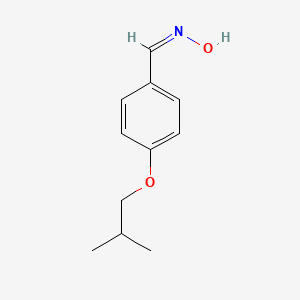
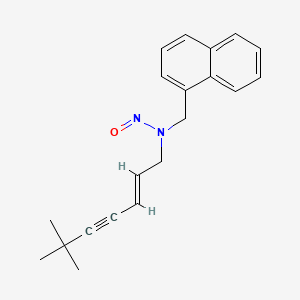

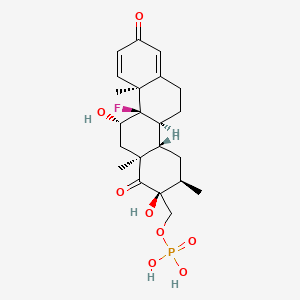
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
